molecular formula C8H11NS B1334704 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine CAS No. 58094-17-0

4,5,6,7-Tetrahydro-1-benzothiophen-4-amine

Cat. No.: B1334704
CAS No.: 58094-17-0
M. Wt: 153.25 g/mol
InChI Key: VPBWFYNSOJYNJP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine typically involves the reduction of 4,5,6,7-tetrahydro-1-benzothiophen-4-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1-benzothiophen-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5,6,7-Tetrahydro-1-benzothiophen-4-amine has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine is not well understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the tetrahydrobenzothiophene core with an amine group. This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7H,1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBWFYNSOJYNJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400924
Record name 4,5,6,7-tetrahydro-1-benzothiophen-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58094-17-0
Record name 4,5,6,7-tetrahydro-1-benzothiophen-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1-benzothiophen-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following the procedure for the preparation of 4,5,6,7-tetrahydro-1-benzofuran-4-amine but substituting 6,7-dihydro-1-benzothiophen-4(5H)-one and making non-critical variations provided the title compound as a oil: 1H NMR (400 MHz, CDCl3) δ 7.09, 7.02, 3.95, 2.79, 2.03, 1.85, 1.62; 13C NMR (100 MHz, CDCl3) δ 140.51, 137.18, 126.77, 122.66, 47.96, 34.24, 25.48, 21.48;
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